molecular formula C11H12O3 B6236101 2-[(benzyloxy)methyl]prop-2-enoic acid CAS No. 409333-03-5

2-[(benzyloxy)methyl]prop-2-enoic acid

Cat. No.: B6236101
CAS No.: 409333-03-5
M. Wt: 192.21 g/mol
InChI Key: FCOCHENVBZFVIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzyloxy)methyl]prop-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl alcohol with an appropriate acrylate derivative in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(benzyloxy)methyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(benzyloxy)methyl]prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(benzyloxy)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The prop-2-enoic acid moiety can undergo polymerization or other transformations, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(benzyloxy)methyl]prop-2-enoic acid is unique due to the presence of both the benzyloxy and prop-2-enoic acid moieties, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .

Properties

CAS No.

409333-03-5

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(phenylmethoxymethyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,12,13)

InChI Key

FCOCHENVBZFVIX-UHFFFAOYSA-N

Canonical SMILES

C=C(COCC1=CC=CC=C1)C(=O)O

Purity

95

Origin of Product

United States

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